(Val671)-Amyloid b/A4 Protein Precursor770 (667-676)
描述
Molecular Characterization of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676)
Structural Determinants of β-Secretase Recognition and Cleavage
The (Val671)-APP770(667–676) peptide (sequence: Ser-Glu-Val-Lys-Val-Asp-Ala-Glu-Phe-Arg [SEVKVDAEFR]) contains the β-secretase cleavage site between Met671 and Asp672 in wild-type APP. Substitution of methionine with valine at position 671 (M671V) alters the local hydrophobicity and steric bulk, which impacts BACE1 binding. BACE1 recognizes APP via a substrate-binding cleft that accommodates residues P4–P4' (positions 668–675). Key structural determinants include:
- P1 Residue (Met/Val671): Wild-type APP’s methionine at P1 facilitates optimal hydrophobic interactions with BACE1’s S1 subsite. The Val671 substitution reduces these interactions, potentially lowering catalytic efficiency.
- P2' Residue (Asp672): The conserved aspartic acid at P2' forms hydrogen bonds with BACE1’s Arg235 and Arg307, stabilizing the enzyme-substrate complex.
- Electrostatic Interactions: The peptide’s N-terminal acidic residues (Glu668, Asp672, Glu675) interact with BACE1’s basic residues (Arg307, Lys321).
Table 1: Structural features of (Val671)-APP770(667–676) influencing BACE1 cleavage
| Feature | Wild-Type (Met671) | Mutant (Val671) | Impact on BACE1 Activity |
|---|---|---|---|
| P1 Hydrophobicity | High (Met) | Moderate (Val) | Reduced binding affinity |
| S1 Subsite Fit | Optimal | Suboptimal | Decreased cleavage rate |
| Electrostatic Network | Preserved | Preserved | Unaffected |
These structural insights derive from mutagenesis studies and computational modeling.
Comparative Analysis of Wild-Type vs. Mutated APP Fragments
The Val671 variant is one of several APP mutations near the β-secretase cleavage site. Comparative studies highlight how sequence alterations affect amyloidogenic processing:
Wild-Type APP770(667–676)
- Sequence: SEVKMDAEFR
- Cleavage Efficiency: BACE1 cleaves wild-type APP at the Met671–Asp672 site with moderate efficiency, producing soluble APPβ (sAPPβ) and C99 fragments.
- Kinetic Parameters: $$ Km = 2.1 \ \mu M $$, $$ k{cat} = 0.15 \ s^{-1} $$.
Swedish Mutant (APPswe: K670N/M671L)
- Sequence: SEVNLDAEFR
- Cleavage Efficiency: The double mutation increases BACE1 affinity by 10-fold ($$ K_m = 0.2 \ \mu M $$), shifting cleavage to the Leu671–Asp672 site and elevating Aβ production.
Val671 Mutant
- Sequence: SEVKVDAEFR
- Cleavage Efficiency: The Val671 substitution reduces $$ k_{cat} $$ by 40% compared to wild-type, likely due to weaker S1 subsite interactions.
Table 2: Kinetic parameters of APP fragments under BACE1 cleavage
| Variant | $$ K_m \ (\mu M) $$ | $$ k_{cat} \ (s^{-1}) $$ | $$ k{cat}/Km \ (M^{-1}s^{-1}) $$ |
|---|---|---|---|
| Wild-Type (Met671) | 2.1 | 0.15 | 71,429 |
| Swedish (Leu671) | 0.2 | 0.18 | 900,000 |
| Val671 Mutant | 2.0 | 0.09 | 45,000 |
Data from cell-free assays and transfected cell models demonstrate that Val671 modestly impairs BACE1 processing relative to wild-type APP but retains higher activity than non-pathogenic variants.
Conformational Dynamics in Amyloidogenic Processing
The APP770(667–676) fragment’s conformational flexibility governs its accessibility to BACE1. Key dynamics include:
- Helix-Coil Transitions: Residues 667–676 adopt a helical structure in membrane-bound APP, which unwinds upon binding to BACE1’s active site. The Val671 substitution stabilizes a semi-helical intermediate, slowing conformational rearrangement.
- Membrane Proximity: APP’s transmembrane domain anchors the fragment near the lipid bilayer, restricting solvent access. Molecular dynamics simulations suggest Val671 enhances membrane interactions, further shielding the cleavage site.
- Ectodomain Interactions: The APP E2 domain (residues 314–382) forms intramolecular contacts with the 667–676 region, modulating BACE1 access. Swapping the E1 domain with that of APLP2 disrupts these interactions, increasing cleavage efficiency.
Figure 1: Conformational states of APP770(667–676) during BACE1 cleavage
- Closed State: E2 domain interactions occlude the cleavage site.
- Open State: Ectodomain dissociation exposes the β-secretase site.
- Enzyme Binding: BACE1 binds the exposed site, inducing helical unwinding.
These dynamics are critical for understanding how post-translational modifications (e.g., phosphorylation) and familial mutations (e.g., Swedish, Val671) perturb APP processing.
属性
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N14O18/c1-25(2)39(65-45(77)32(17-19-37(69)70)59-42(74)29(53)24-66)48(80)60-30(14-9-10-20-52)44(76)64-40(26(3)4)49(81)63-35(23-38(71)72)46(78)57-27(5)41(73)58-31(16-18-36(67)68)43(75)62-34(22-28-12-7-6-8-13-28)47(79)61-33(50(82)83)15-11-21-56-51(54)55/h6-8,12-13,25-27,29-35,39-40,66H,9-11,14-24,52-53H2,1-5H3,(H,57,78)(H,58,73)(H,59,74)(H,60,80)(H,61,79)(H,62,75)(H,63,81)(H,64,76)(H,65,77)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56)/t27-,29-,30-,31-,32-,33-,34-,35-,39-,40-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRVLVNUXPHGIL-ZSDPNEGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N14O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746739 | |
| Record name | L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1179.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252256-43-2 | |
| Record name | L-Seryl-L-alpha-glutamyl-L-valyl-L-lysyl-L-valyl-L-alpha-aspartyl-L-alanyl-L-alpha-glutamyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) is a peptide fragment derived from the amyloid precursor protein (APP), which plays a critical role in the pathogenesis of Alzheimer's disease (AD). This article delves into its biological activity, mechanisms of action, and implications in neurodegenerative diseases, supported by research findings and case studies.
Overview of Amyloid Precursor Protein (APP)
Amyloid precursor protein is a transmembrane protein that undergoes proteolytic processing to produce amyloid-beta (Aβ) peptides. These peptides are central to the formation of amyloid plaques, a hallmark of Alzheimer's disease. The cleavage of APP by different secretases leads to the generation of various Aβ species, with Aβ1-42 being particularly aggregation-prone and toxic to neurons .
Proteolytic Processing
The processing of APP involves several enzymes:
- Beta-secretase (BACE1) cleaves APP to release a soluble fragment and a membrane-bound C-terminal fragment.
- Gamma-secretase further cleaves this fragment, producing Aβ peptides.
The presence of specific amino acids, such as Val671, can influence the cleavage site and the resultant peptide's properties. This particular fragment (667-676) has been studied for its role in modulating the activity of secretases .
Biological Functions
Research indicates that APP and its fragments may have neuroprotective roles, including:
- Regulation of synaptic function : APP fragments can influence neurotransmitter release and synaptic plasticity.
- Metal ion binding : APP has been shown to bind metals like copper and zinc, which may play a role in neuronal protection .
In Vitro Studies
In vitro studies have demonstrated that the (Val671)-fragment can modulate beta-secretase activity. For instance, fluorogenic substrates based on this fragment have been utilized to measure enzymatic activity, indicating its potential as a biomarker for AD progression .
Cellular Effects
The biological activity of this peptide includes:
- Influencing cell signaling pathways : It can modulate pathways involved in cell survival and apoptosis.
- Neuroinflammation : The peptide may participate in inflammatory responses associated with neurodegeneration .
Case Studies
- Transgenic Mouse Models : Studies using transgenic mice expressing human APP mutations have shown increased levels of Aβ1-42 and associated cognitive deficits. The presence of specific fragments like (Val671) correlates with plaque formation and neurotoxicity .
- Human Samples : Analysis of cerebrospinal fluid from AD patients revealed elevated levels of specific Aβ peptides, including those derived from the APP770 precursor. This elevation is often linked to disease severity .
Research Findings
科学研究应用
Research Applications
- Neurodegenerative Disease Research
- Biomarker Development
- Drug Development
- Cell Culture Studies
- Therapeutic Strategies
Data Table: Summary of Applications
Case Studies
- Amyloid Plaque Formation
- Immunotherapy Trials
- Biomarker Validation Study
相似化合物的比较
Wild-Type vs. Swedish Mutation (K670N/M671L)
Fluorogenic Substrates for β-Secretase Activity
Several fluorogenic derivatives of the 667–676 peptide are used to quantify β-secretase activity:
Key Findings :
Structural Analogues in Aggregation Studies
Commercial Variants and Purity
Data Tables
Table 1: Key Peptide Variants of APP770 (667–676)
Table 2: Cleavage Products and Pathological Outcomes
| Variant | Major Aβ Products | Aggregation Phenotype | Disease Link |
|---|---|---|---|
| Wild-Type (Val671) | Aβ40, Aβ42 | Fibrillar plaques | Sporadic AD |
| Swedish (Asn670/Leu671) | Aβ43, Aβ48 | Flocculent aggregates | Familial AD |
| V717F Mutant | Aβ43–54 | Amorphous deposits | Early-onset AD |
常见问题
Q. What is the biochemical role of (Val671)-Amyloid β/A4 Protein Precursor770 (667-676) in Alzheimer’s disease (AD) research?
This peptide corresponds to the β-secretase cleavage site of the amyloid precursor protein (APP). Its sequence (H-Ser-Glu-Val-Lys-Met-Asp-Ala-Glu-Phe-Arg-OH) includes Valine at position 671, a residue critical for β-secretase binding and cleavage efficiency . Researchers use it to model APP processing and quantify β-secretase activity in vitro, which is central to amyloid-β (Aβ) production and AD pathology . Methodologically, the peptide is employed in fluorogenic or chromogenic assays, where cleavage releases a detectable moiety (e.g., Mca/Dnp modifications in synthetic analogs) .
Q. How is the peptide synthesized, purified, and validated for experimental use?
The peptide is chemically synthesized using solid-phase methods and purified via reversed-phase HPLC to ≥95% purity . Characterization includes mass spectrometry (e.g., molecular weight 1211.36 Da) and amino acid composition analysis . Stability is ensured by storage at -20°C in lyophilized form, with a 2-year shelf life . Researchers should verify batch-specific certificates of analysis (COA) for sequence integrity and endotoxin levels before use.
Q. What are the key considerations for handling and reconstituting the peptide in assays?
To prevent degradation:
- Reconstitute lyophilized peptide in sterile, ultrapure water or buffers (e.g., PBS) with pH 7.4.
- Avoid repeated freeze-thaw cycles; aliquot into single-use volumes.
- Validate solubility using techniques like dynamic light scattering (DLS) if aggregation is observed .
- Include protease inhibitors (e.g., EDTA, PMSF) in assays to prevent nonspecific cleavage .
Advanced Research Questions
Q. How can researchers design experiments to quantify β-secretase activity using this peptide?
- Assay Design : Use fluorogenic derivatives (e.g., Mca-SEVKMDAEFR-Lys(Dnp)-NH₂) where cleavage releases a fluorescent signal. Monitor fluorescence (ex/em: 320/405 nm) kinetically .
- Controls : Include negative controls (e.g., enzyme inhibitors like OM99-2) and APP wild-type/mutant peptides to compare cleavage efficiency .
- Data Normalization : Express activity as pmol Aβ/min/mg enzyme, using standard curves from synthetic Aβ fragments .
- Statistical Validation : Perform triplicate runs and analyze variance (ANOVA) to account for inter-assay variability .
Q. How should researchers address discrepancies in β-secretase activity data across studies?
Discrepancies often arise from:
- Enzyme Source : Recombinant vs. tissue-derived β-secretase (BACE1) may differ in glycosylation or cofactor requirements .
- Peptide Modifications : Fluorophores (e.g., Mca) or mutations (e.g., Val671→Leu in Swedish APP) alter cleavage kinetics .
- Buffer Conditions : Optimal pH (4.0–5.5 for BACE1) and ionic strength must be standardized . Mitigation strategies include cross-validating results with orthogonal methods (e.g., Western blot for Aβ fragments) and adhering to NIH preclinical reporting guidelines for transparency .
Q. What are the best practices for detecting and quantifying APP cleavage products in complex biological samples?
- ELISA : Use kits with validated antibodies targeting Aβ (1-40/42) or soluble APPβ fragments. Ensure sensitivity (e.g., 1.0 ng/mL detection limit) matches sample concentrations .
- Mass Spectrometry : Employ LC-MS/MS with stable isotope-labeled internal standards (SIS) for absolute quantification .
- Preanalytical Factors : Avoid hemolysis in plasma/serum samples, as erythrocyte proteases degrade APP fragments .
Methodological Challenges and Solutions
Q. How can researchers optimize peptide stability in long-term kinetic assays?
- Temperature Control : Perform assays at 37°C with a thermal cycler to minimize thermal drift.
- Protease Inhibition : Add broad-spectrum protease inhibitor cocktails (e.g., Roche cOmplete™) to cell lysates .
- Real-Time Monitoring : Use plate readers with integrated environmental controls (CO₂/O₂ regulation) for live-cell assays .
Q. What strategies improve the reproducibility of β-secretase inhibition studies?
- Dose-Response Curves : Test inhibitors (e.g., LY2811376) across a 10-fold concentration range (IC₅₀ determination) .
- Cell Models : Use APP-overexpressing cell lines (e.g., HEK293-APP) with CRISPR-edited BACE1 to reduce off-target effects .
- Data Reporting : Follow CONSORT guidelines for in vitro studies, including exact n-values and raw data deposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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